(2Z)-2-[(1-propyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thiazole and benzimidazole ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-propyl-1H-indole-3-carbaldehyde with a thiazole derivative under specific reaction conditions . The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then cyclized with a benzimidazole derivative to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, viral infections, and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar compounds to 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE include other indole derivatives and benzimidazole-thiazole hybrids. Some examples are:
1H-Indole-3-carbaldehyde derivatives: These compounds share the indole core and exhibit similar biological activities.
Benzimidazole-thiazole hybrids: These compounds combine benzimidazole and thiazole rings and are studied for their potential therapeutic applications.
The uniqueness of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its specific structural arrangement, which imparts distinct biological properties and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C21H17N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2Z)-2-[(1-propylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H17N3OS/c1-2-11-23-13-14(15-7-3-5-9-17(15)23)12-19-20(25)24-18-10-6-4-8-16(18)22-21(24)26-19/h3-10,12-13H,2,11H2,1H3/b19-12- |
InChI Key |
CRRQNMPPLDHYPU-UNOMPAQXSA-N |
Isomeric SMILES |
CCCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
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